molecular formula C7H7N3O B11753556 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol

1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol

Cat. No.: B11753556
M. Wt: 149.15 g/mol
InChI Key: PLIBBGOFHVVAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol is a versatile dihydropyridopyrimidine scaffold of significant interest in medicinal chemistry and drug discovery. This core structure serves as a critical precursor and pharmacophore in the design and synthesis of novel small-molecule inhibitors, particularly for kinase targets. Recent research has demonstrated the high value of structurally analogous 1,4-dihydropyrido[3,4-d]pyrimidine cores in developing potent and selective therapeutics. A prominent application is in the inhibition of Mitogen-Activated Protein Kinase Kinase 4 (MKK4), a promising target for curative treatments in degenerative liver diseases. Strategic modification of this scaffold has led to compounds exhibiting tremendous selectivity over relevant off-targets, including MKK7 and JNK1, which is crucial for achieving a desired pro-regenerative effect . Furthermore, the pyridopyrimidine scaffold is recognized as a privileged structure in anticancer research. It forms the aromatic core of inhibitors targeting difficult-to-treat oncogenic drivers like KRAS-G12D, a mutation prevalent in pancreatic and other cancers . The scaffold's ability to be functionalized at multiple positions allows researchers to fine-tune molecular interactions within enzyme binding pockets, enabling the optimization of potency, selectivity, and drug-like properties. This compound is provided for research purposes to support the development of new therapeutic agents. It is intended for use by qualified laboratory professionals only. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1,4-dihydropyrido[3,4-d]pyrimidin-4-ol

InChI

InChI=1S/C7H7N3O/c11-7-5-1-2-8-3-6(5)9-4-10-7/h1-4,7,11H,(H,9,10)

InChI Key

PLIBBGOFHVVAGH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(N=CN2)O

Origin of Product

United States

Significance of Pyridopyrimidine Scaffolds in Chemical Research

Pyridopyrimidines are heterocyclic compounds formed by the fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring. researchgate.net Depending on the position of the nitrogen atom in the pyridine ring and the fusion orientation, six different isomers are possible, with the four main ones being pyrido[2,3-d]-, pyrido[3,2-d]-, pyrido[3,4-d]-, and pyrido[4,3-d]pyrimidine (B1258125). mdpi.com These scaffolds are of great interest to researchers as they are structural analogs of naturally occurring and biologically vital molecules like quinazolines and pteridines. mdpi.com

The pyridopyrimidine framework is considered a "privileged scaffold" in medicinal chemistry because its derivatives have been found to exhibit a wide spectrum of biological activities. mdpi.comencyclopedia.pub This has led to intensive study and the development of numerous synthetic protocols to create diverse libraries of these compounds for therapeutic evaluation. mdpi.comencyclopedia.pub The pyrido[3,4-d]pyrimidine (B3350098) class, in particular, is frequently associated with the inhibition of kinases—enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in diseases like cancer. mdpi.comnih.gov

The research interest in pyrido[3,4-d]pyrimidine derivatives stems from their demonstrated potential in various therapeutic areas, as summarized in the table below.

Table 1: Investigated Biological Activities of Pyrido[3,4-d]pyrimidine Derivatives

Biological Activity Description Source(s)
Kinase Inhibition Derivatives have been developed as inhibitors of various kinases, including the HER family, RIPK3, and Monopolar Spindle Kinase 1 (MPS1), which are targets for cancer and inflammatory diseases. encyclopedia.pubnih.govacs.org
Anticancer New series of pyrido[3,4-d]pyrimidine analogs have been synthesized and shown to have selective inhibitory effects against renal and breast cancer cell lines. nih.gov
Necroptosis Inhibition Specific derivatives have been designed to inhibit RIPK3-mediated necroptosis, a form of programmed cell death implicated in inflammatory diseases. nih.gov
CXCR2 Antagonism The scaffold has been explored for developing antagonists for the human chemokine receptor CXCR2, a target for treating inflammatory, autoimmune, and neurodegenerative diseases. mdpi.comnih.gov
MMP-13 Inhibition Pyrido[3,4-d]pyrimidin-4-one derivatives have been identified as potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13), which is involved in osteoarthritis. mdpi.comnih.gov

Overview of Dihydropyridine and Pyrimidine Ring Systems As Research Subjects

Established Synthetic Routes to the Pyrido[3,4-d]pyrimidine (B3350098) Core

The construction of the pyrido[3,4-d]pyrimidine skeleton is a key step in the synthesis of this compound and its analogs. Several classical and reliable methods have been developed for this purpose.

Hantzsch-type Syntheses and Analogous Condensation Reactions

The Hantzsch pyridine synthesis, a well-established multi-component reaction, provides a foundational approach for constructing pyridine rings. chemtube3d.comwikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). chemtube3d.comwikipedia.org The initial product is a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org This strategy can be adapted for the synthesis of the pyridopyrimidine core by using appropriate starting materials that incorporate the pyrimidine ring.

For instance, a variation of this condensation approach involves the reaction of 2,6-diaminopyrimidin-4(3H)-one with aldehydes and a cyclic ketone. This method has been utilized to prepare various pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net Another example is the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine (B3279071) hydrochloride to form the pyrido[4,3-d]pyrimidine (B1258125) system. nih.gov

ReactantsCatalyst/ConditionsProductReference
Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium AcetateOxidationPyridine-3,5-dicarboxylate chemtube3d.comwikipedia.org
2,6-Diaminopyrimidin-4(3H)-one, Aldehyde, Cyclic KetoneVariousPyrido[2,3-d]pyrimidine derivative researchgate.net
Ethyl 3-amino-2-chloroisonicotinate, Chloroformamidine hydrochlorideThermalPyrido[4,3-d]pyrimidine nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. orgchemres.org They are particularly valuable in generating molecular diversity and are well-suited for the synthesis of heterocyclic scaffolds like pyrido[3,4-d]pyrimidines. orgchemres.orgnih.gov

Several MCRs have been developed for the synthesis of pyridopyrimidines. One such approach involves the one-pot reaction of aromatic aldehydes, barbituric acid, ethyl acetoacetate, hydrazine (B178648) hydrate, and ammonium acetate to yield pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidines. researchgate.net Another example is the three-component reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and either tetronic acid or indane-1,3-dione to produce furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine and indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives, respectively. researchgate.net These reactions often proceed with high atom economy and can be performed under environmentally benign conditions, such as in water or under solvent-free conditions. researchgate.netorgchemres.org

ReactantsCatalyst/ConditionsProductReference
Aromatic aldehydes, Barbituric acid, Ethyl acetoacetate, Hydrazine hydrate, Ammonium acetateWater, UltrasonicationPyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones researchgate.net
Aldehyde, 2,6-Diaminopyrimidine-4(3H)-one, Tetronic acid/Indane-1,3-dioneWater, Microwave irradiation/HeatingFuro[3′,4′:5,6]pyrido[2,3-d]pyrimidines/Indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidines researchgate.net
Aryl aldehydes, Thiobarbituric acid, Ammonium acetatenano-CuFe2O4, Microwave-assistedPyrido-dipyrimidines nih.gov

Cycloaddition Reactions in Ring System Formation

Cycloaddition reactions represent a powerful tool for the construction of cyclic and heterocyclic systems. In the context of pyrido[3,4-d]pyrimidine synthesis, [4+2] cycloaddition reactions, also known as Diels-Alder reactions, have been employed. rsc.org

For example, the reaction of uracil with in situ generated glyoxylate (B1226380) imines under microwave irradiation conditions has been used to afford ethyl hexahydro-pyrimido-[4,5-d]pyrimidine-carboxylates. rsc.org Intramolecular cycloadditions have also been utilized, where suitably functionalized pyrimidine-2,4-diones undergo cyclization to yield novel condensed pyrido[2,3-d]pyrimidines. researchgate.net These reactions often proceed with high stereoselectivity and can provide access to complex fused ring systems.

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions are fundamental in organic synthesis and play a crucial role in the elaboration of the pyrido[3,4-d]pyrimidine scaffold. These reactions are often used to introduce various substituents at different positions of the heterocyclic core.

A common strategy involves the synthesis of a chlorinated intermediate, such as 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, which can then undergo nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles like amines, phenols, and thiols. nih.gov The reactivity of different positions on the pyridopyrimidine ring can vary, allowing for selective substitution. For instance, in 2,4-dichloropyrido[3,4-d]pyrimidine, nucleophilic aromatic substitution is selective for the 4-position. mdpi.comnih.gov Similarly, in 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, sequential nucleophilic substitutions can be controlled by temperature and the careful addition of nucleophiles to achieve substitution at specific positions. researchgate.net

Protecting Group Chemistry in Synthetic Pathways

Protecting group chemistry is an essential aspect of multi-step organic synthesis, particularly when dealing with complex molecules containing multiple reactive functional groups. In the synthesis of pyrido[3,4-d]pyrimidine derivatives, protecting groups are often employed to temporarily mask certain functionalities while other parts of the molecule are being modified.

For example, in the synthesis of a 6-aminopyrido[3,4-d]pyrimidine derivative, the pyrimidin-4-one was protected with a p-methoxybenzyl (PMB) group. nih.gov This protection allows for subsequent reactions, such as a Buchwald-Hartwig amination, to be carried out selectively. The protecting group can then be removed at a later stage to reveal the desired functionality. The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its removal.

Advanced Synthetic Approaches and Catalysis

Modern synthetic chemistry has seen the development of advanced methodologies and catalytic systems to improve the efficiency, selectivity, and sustainability of chemical transformations. These advancements have been applied to the synthesis of pyridopyrimidines, leading to more effective routes to these important compounds.

The use of nanocatalysts has emerged as a green and efficient approach for the synthesis of pyridopyrimidines. researchgate.netrsc.org For instance, magnetic nanoparticles such as Fe3O4@TiO2@NH2@PMo12O40 and Fe3O4@SiO2@(CH2)3S-SO3H have been used to catalyze the multicomponent synthesis of pyrido[2,3-d]pyrimidines under solvent-free conditions. rsc.orgscispace.com These catalysts offer advantages such as high yields, short reaction times, and easy recovery and reusability. scispace.com

An in-depth examination of the synthetic approaches for this compound and its structural analogs reveals a variety of sophisticated chemical methodologies. These techniques, ranging from metal-catalyzed reactions to green chemistry protocols, are pivotal for the construction of this important heterocyclic scaffold.

Chemical Transformations and Derivative Synthesis

Functionalization Strategies on the Pyrido[3,4-d]pyrimidin-4-ol System

Functionalization of the pyrido[3,4-d]pyrimidin-4-ol core is primarily achieved through targeted reactions on either the pyridine (B92270) or the pyrimidine (B1678525) ring. The presence of nitrogen atoms and the inherent electronic nature of the bicyclic system guide the regioselectivity of these transformations. Strategic introduction of leaving groups, such as halogens, at specific positions is a common prerequisite for subsequent cross-coupling or substitution reactions.

Substituent Introduction at Key Positions (e.g., C4, C8)

The C4 and C8 positions of the pyrido[3,4-d]pyrimidine (B3350098) skeleton are critical sites for introducing chemical diversity. These positions are often targeted to modulate biological activity and improve pharmacokinetic profiles.

At the C4-Position: A robust strategy for derivatization at the C4 position involves the initial synthesis of a chlorinated intermediate. nih.gov For instance, 2-amino-8-chloropyrido[3,4-d]pyrimidin-4-ol can be prepared and subsequently converted to a key intermediate, 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine. nih.gov This 4-chloro group serves as a versatile handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions (SNAr). nih.gov This approach enables the rapid generation of libraries of C4-substituted analogs for biological screening. nih.gov

At the C8-Position: The C8 position on the pyridine portion of the scaffold is another key site for modification. A common synthetic route begins with the preparation of an 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one intermediate. acs.org This intermediate can be synthesized in three steps from methyl-3-amino-2-chloroisonicotinate. acs.org The 8-chloro atom can then be displaced through SNAr reactions with various nucleophiles. acs.org For example, this method has been employed to introduce pyrazole (B372694) moieties, leading to the formation of 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones, which have been investigated as potent enzyme inhibitors. acs.org Further functionalization can be achieved on the newly introduced substituent, such as adding linkers to the pyrazole ring to probe interactions with biological targets. acs.org

Table 1: Strategies for Substituent Introduction at C4 and C8
PositionKey IntermediateReaction TypeExample SubstituentReference
C44-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-aminePd-catalyzed cross-coupling / SNArAryl, Alkyl, Amino groups nih.gov
C88-Chloropyrido[3,4-d]pyrimidin-4(3H)-oneSNAr1H-pyrazol-3-yl acs.org

Ring Modifications and Fused System Extensions

Beyond simple substitution, the pyrido[3,4-d]pyrimidine core serves as a template for constructing more complex, multi-cyclic systems. These modifications can significantly alter the three-dimensional shape and electronic properties of the molecule.

One prominent strategy involves the annulation of an additional heterocyclic ring onto the pyridopyrimidine framework. For instance, the synthesis of 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones represents the fusion of a pyrazole ring system. acs.orgmdpi.com This is achieved by first installing a suitable handle at the C8 position, such as a halogen, and then constructing the pyrazole ring. acs.org

Similar strategies are applied to related heterocyclic systems, demonstrating the broad utility of this approach. For example, starting from ortho-amino esters of tetrahydropyridine, one-step reactions with various imino thioacetals can yield tricyclic fused products like thiazolo[3,2-a]pyrido[4,3-d]pyrimidines and imidazo[1,2-a]pyrido[4,3-d]pyrimidines. nih.gov Other reported fused systems include indenopyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, often synthesized through multi-component reactions or palladium-catalyzed cross-couplings. nih.govnih.gov These examples highlight a general principle where the core pyridopyrimidine structure acts as a foundation for building diverse and complex heterocyclic architectures.

Table 2: Examples of Fused Ring Systems Derived from Pyridopyrimidine Scaffolds
Fused RingResulting System NameSynthetic ApproachReference
PyrazolePyrazolo[3,4-d]pyrimidineReaction with alkylating agents or construction from a functionalized core acs.orgmdpi.comnih.gov
ThiazoleThiazolo[3,2-a]pyrido[4,3-d]pyrimidineReaction of amino ester with imino thioacetal nih.gov
ImidazoleImidazo[1,2-a]pyrido[4,3-d]pyrimidineReaction of amino ester with imino thioacetal nih.gov
IndeneIndenopyrido[2,3-d]pyrimidineOne-pot multi-component reaction nih.gov
PyrrolePyrrolo[2,3-d]pyrimidineSuzuki-Miyaura coupling nih.gov

Stereochemical Aspects of Derivative Synthesis

While the core 1,4-dihydropyrido[3,4-d]pyrimidin-4-ol is achiral, the synthesis of its derivatives often involves the introduction of stereocenters. The control of stereochemistry is a critical aspect of medicinal chemistry, as different stereoisomers can have vastly different biological activities and metabolic fates.

In the context of pyrido[3,4-d]pyrimidin-4-ol derivatives, stereochemistry is frequently introduced through the substituents appended to the core, rather than during the synthesis of the bicyclic system itself. A notable strategy involves the incorporation of conformationally constrained linkers. For example, derivatives have been synthesized with a 4-phenylpiperidine (B165713) linker attached to the substituent at the C8 position. acs.org The use of such a rigid linker is a deliberate design choice to control the spatial orientation of the phenyl group, thereby optimizing interactions with a specific biological target. acs.org X-ray crystallography studies of these complex derivatives bound to their target enzymes have confirmed specific hydrophobic interactions involving the piperidine (B6355638) ring, validating the importance of this stereochemical control. acs.org

Although methods for the direct asymmetric synthesis of a chiral pyrido[3,4-d]pyrimidine core are not extensively reported, the principles of stereochemically controlled transformations are well-established in heterocyclic chemistry. The focus in the reported literature for this specific scaffold has been on introducing chirality via complex side chains and analyzing the resulting conformation and its impact on biological function. acs.org

Spectroscopic Characterization Techniques for 1,4 Dihydropyrido 3,4 D Pyrimidin 4 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationmdpi.comdoaj.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,4-dihydropyrido[3,4-d]pyrimidin-4-ol derivatives. mdpi.comdoaj.org It provides in-depth information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H NMR Analysismdpi.comnih.gov

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. libretexts.orgyoutube.com Protons in different chemical environments will have distinct chemical shifts. masterorganicchemistry.com For instance, in derivatives of this compound, the protons on the pyridine (B92270) and pyrimidine (B1678525) rings, as well as those on any substituent groups, will resonate at characteristic frequencies.

The protons attached to nitrogen (N-H) and oxygen (O-H) often appear as broad signals due to hydrogen bonding and exchange with the solvent. libretexts.org For example, in some pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, two D₂O exchangeable singlet signals corresponding to NH protons have been observed at δ 12.51 and 13.23 ppm. nih.gov The integration of the signals in a ¹H NMR spectrum provides the relative ratio of the number of protons giving rise to each signal. youtube.com

Spin-spin coupling, observed as the splitting of a signal into multiple peaks (e.g., doublet, triplet, quartet), provides information about the number of neighboring protons, following the n+1 rule. youtube.com This is invaluable for establishing the connectivity of different fragments within the molecule.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Pyrido[3,4-d]pyrimidine (B3350098) Derivatives.

Proton TypeChemical Shift (δ) Range (ppm)MultiplicityNotes
Aromatic-H7.0 - 9.0Singlet, Doublet, MultipletThe exact shift depends on the substituents on the aromatic rings.
NH (Amide/Pyrimidine)9.0 - 13.5Broad SingletOften exchangeable with D₂O. nih.gov
CH₂ (Alkyl)2.0 - 4.5Triplet, Quartet, MultipletDependent on proximity to electronegative atoms.
CH₃ (Alkyl)0.8 - 2.5Singlet, TripletTypically found in the upfield region of the spectrum.

¹³C NMR Analysismdpi.comresearchgate.net

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. libretexts.orgyoutube.com The chemical shifts in ¹³C NMR are spread over a much wider range (typically 0-220 ppm) compared to ¹H NMR, which often leads to better resolution of individual signals. youtube.comyoutube.com

For this compound derivatives, the carbonyl carbon (C=O) of the pyrimidinone ring typically appears significantly downfield, often in the range of 150-180 ppm. youtube.com Carbons in the aromatic pyridine and pyrimidine rings resonate in the region of 100-160 ppm. youtube.comyoutube.com Aliphatic carbons (sp³ hybridized) appear in the upfield region of the spectrum. youtube.comyoutube.com The number of signals in a broadband-decoupled ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in Pyrido[3,4-d]pyrimidine Scaffolds.

Carbon TypeChemical Shift (δ) Range (ppm)Notes
C=O (Amide)150 - 180The carbonyl carbon is significantly deshielded. youtube.com
Aromatic C (Pyridine/Pyrimidine)100 - 160The chemical shifts are influenced by substituents. youtube.comyoutube.com
Aromatic C-N140 - 160Carbons directly attached to nitrogen are shifted downfield.
Aliphatic C (e.g., CH₂, CH₃)10 - 60Located in the upfield region of the spectrum. youtube.com

Advanced NMR Techniques and Chemical Shift Predictionresearchgate.netipb.pt

To unambiguously assign all proton and carbon signals, especially in complex derivatives, advanced two-dimensional (2D) NMR techniques are employed. ipb.ptscielo.br These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is useful for determining stereochemistry. ipb.pt

Computational methods for chemical shift prediction are also becoming increasingly valuable tools in structural elucidation. nih.gov By comparing experimentally obtained NMR data with predicted spectra, researchers can gain further confidence in their structural assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysismdpi.comresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net In MS, the molecule is ionized, and the resulting molecular ion ([M]⁺) and its fragments are separated based on their mass-to-charge ratio (m/z). researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. mdpi.com

The fragmentation pattern of the molecular ion provides valuable structural information. researchgate.netnih.gov The way a molecule breaks apart upon ionization is often characteristic of its structure. For instance, in pyrimidine derivatives, fragmentation can involve the loss of small molecules or radicals from substituents, followed by the cleavage of the heterocyclic rings. researchgate.netsapub.org Studying these fragmentation pathways helps to confirm the connectivity of atoms within the molecule. For example, the mass spectrum of a pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione has been reported. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identificationbellevuecollege.edulibretexts.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. bellevuecollege.edulibretexts.org Different types of chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. bellevuecollege.edu An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).

For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups:

O-H stretch: A broad and strong absorption band typically in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group. core.ac.uk

N-H stretch: A medium intensity absorption, also in the 3200-3600 cm⁻¹ region, is characteristic of the N-H bonds in the pyrimidine ring. core.ac.uk

C=O stretch: A strong and sharp absorption band between 1650-1800 cm⁻¹ is indicative of the carbonyl group in the pyrimidinone ring. core.ac.uk In some pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, this has been observed around 1693 cm⁻¹. nih.gov

C=C and C=N stretches: Absorptions in the 1400-1650 cm⁻¹ region correspond to the stretching vibrations of the double bonds within the aromatic rings. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Pyrido[3,4-d]pyrimidin-4-ol Derivatives.

Functional GroupBondAbsorption Range (cm⁻¹)Intensity
Alcohol/PhenolO-H stretch3200 - 3600Strong, Broad core.ac.uk
Amide/AmineN-H stretch3200 - 3600Medium core.ac.uk
Carbonyl (Amide)C=O stretch1650 - 1800Strong core.ac.uk
Aromatic RingC=C stretch1400 - 1600Variable
EtherC-O stretch1000 - 1300Medium

X-ray Diffraction for Solid-State Structure Determination

For crystalline derivatives of this compound, single-crystal X-ray diffraction provides the most definitive structural information. mdpi.comresearchgate.net This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. mdpi.comresearchgate.net This information is invaluable for confirming the absolute stereochemistry of chiral centers and understanding intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net For example, the crystal structures of several pyrazolo[3,4-d]pyrimidine derivatives have been elucidated using X-ray diffraction, revealing details about their planarity and intermolecular hydrogen bonding networks. mdpi.comresearchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique in the characterization of novel organic compounds, including derivatives of this compound. This method provides the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N) within a molecule. The experimentally determined values are then compared with the theoretically calculated percentages for the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as strong evidence for the compound's elemental composition and purity.

In the study of pyridopyrimidine derivatives, elemental analysis is routinely employed to confirm the successful synthesis of the target molecules. For instance, in the synthesis of various substituted pyrimidine and fused pyrimidine systems, researchers have consistently utilized this technique to validate the structures of their newly formed compounds.

Below are research findings from the elemental analysis of compounds structurally related to this compound.

Detailed Research Findings

One study reported the synthesis of N-(2-(4-oxo-5,6-dihydropyrimidin-2-yl)propan-2-yl)methanesulfonamide. The elemental analysis of this compound, with the molecular formula C₁₃H₂₁N₃O₃, showed the following results:

ElementCalculated (%)Found (%)
Carbon58.4158.46
Hydrogen7.927.87
Nitrogen15.7215.75
Data sourced from a study on the synthesis of novel derivatives of 4,6-diarylpyrimidines and dihydro-pyrimidin-4-one. nih.gov

The close agreement between the calculated and found percentages confirms the assigned structure. nih.gov

In another example, the synthesis of N-(2-(4,6-bis(4-methoxyphenyl)pyrimidin-yl)propan-2-yl)methanesulfonamide (C₂₂H₂₅N₃O₄S) was confirmed by elemental analysis:

ElementCalculated (%)Found (%)
Carbon61.8161.80
Hydrogen5.895.92
Nitrogen9.839.84
Data sourced from a study on the synthesis of novel derivatives of 4,6-diarylpyrimidines and dihydro-pyrimidin-4-one. nih.gov

Furthermore, high-resolution mass spectrometry (HRMS) is often used in conjunction with or as an alternative to traditional elemental analysis to confirm the molecular formula by providing a highly accurate mass measurement. For example, in the synthesis of 8-Benzyl-3-(4-chlorophenyl)-7,8-dihydropyrido[3',4':4,5]thieno[3,2-d]pyrimidine-4,9(3H,6H)-dione, the calculated mass for [M+Na]⁺ was 444.0544, and the found mass was 444.0545, which validates the molecular formula C₂₂H₁₆ClN₃O₂S. nih.gov

These examples underscore the importance of elemental analysis in the structural elucidation of new heterocyclic compounds, providing a crucial checkpoint for the integrity of the synthesized molecules.

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or molecular modeling studies focused solely on the chemical compound “this compound”.

While extensive research exists for related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, other pyridopyrimidine isomers (e.g., pyrido[2,3-d]pyrimidines), and general dihydropyrimidine (B8664642) derivatives, this information does not directly correspond to the specific conformational and quantum chemical properties of the this compound ring system.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and analysis on the requested topics of Conformational Analysis, Density Functional Theory (DFT) applications, and Molecular Electrostatic Potential (MEP) analysis that adheres to the strict requirement of focusing exclusively on “this compound”. Extrapolating data from related but structurally distinct molecules would not be scientifically accurate for the specific compound .

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a classical Lewis structure. uni-muenchen.dewikipedia.org This analysis provides insights into the electron density distribution, atomic charges, and the nature of bonding within a molecule. wikipedia.org For molecules like 1,4-dihydropyrido[3,4-d]pyrimidin-4-ol, NBO analysis can elucidate the intramolecular interactions, such as hydrogen bonds, and the delocalization of electron density, which are crucial for understanding its stability and reactivity. nih.govperiodicodimineralogia.it

The core of NBO analysis lies in examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). uni-muenchen.de The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de A larger stabilization energy (E(2)) indicates a more significant interaction, signifying greater electron delocalization from the donor to the acceptor orbital. researchgate.net This delocalization is a key factor in stabilizing the molecule. nih.gov

For instance, in related heterocyclic systems, NBO analysis has been used to confirm the formation and strength of intermolecular and intramolecular hydrogen bonds. nih.gov The analysis can reveal the transfer of charge from a lone pair of a donor atom to an antibonding orbital of a hydrogen-bond acceptor, providing quantitative evidence for the interaction. periodicodimineralogia.it For example, studies on similar dihydropyridine (B1217469) derivatives have shown the presence of intramolecular N-H···O=C hydrogen bonds, which are characterized by a downfield shift of the NH proton in NMR spectra and specific stretching vibrations in infrared spectra. researchgate.net

This table provides a hypothetical example based on findings for similar molecules, illustrating the type of data obtained from NBO analysis. The specific values for this compound would require a dedicated computational study.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). physchemres.org This method is instrumental in structure-based drug design, offering insights into the binding modes and interactions that govern the affinity of a ligand for a protein target. physchemres.orgnih.gov For derivatives of 1,4-dihydropyrido[3,4-d]pyrimidine, molecular docking has been employed to understand their potential as inhibitors of various enzymes. nih.govmdpi.com

Before a docking simulation can be performed, both the ligand and the receptor structures must be properly prepared. Ligand preparation involves generating a high-quality 3D structure from a 2D representation, assigning correct tautomeric and ionization states, and optimizing the geometry using a suitable force field. nih.gov

Receptor preparation is equally critical and involves adding hydrogen atoms, assigning bond orders, and removing water molecules from the crystal structure of the protein. physchemres.org A crucial step in this process is the generation of a receptor grid. youtube.com This grid defines the active site of the protein where the docking calculations will be performed. nodepit.comyoutube.com The grid's center and size are typically defined based on the position of a known co-crystallized ligand or by identifying the binding pocket residues. physchemres.orgnih.gov

Once the ligand and receptor are prepared, docking algorithms are used to sample a large number of possible conformations and orientations of the ligand within the receptor's active site. The most favorable binding modes are then ranked based on a scoring function that estimates the binding affinity. physchemres.org

Analysis of the predicted binding poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For example, in studies of pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting Monopolar spindle 1 (Mps1) kinase, molecular docking revealed that the pyrimidine (B1678525) ring often forms crucial hydrogen bonds with residues in the hinge region of the kinase, such as Gly605. nih.gov Additionally, specific substituents on the pyridopyrimidine scaffold can form further hydrogen bonds with other residues like Lys529, enhancing the binding affinity. nih.gov Similarly, studies on 1,4-dihydropyridine (B1200194) derivatives as inhibitors of P-glycoprotein have identified key amino acid residues like Gln912, Ser909, and Arg905 as being crucial for binding. nih.gov

This table summarizes key interactions identified in molecular docking studies of related pyridopyrimidine and dihydropyridine derivatives with their respective protein targets.

The insights gained from molecular docking are pivotal for structure-based drug design. nih.gov By understanding the binding mode of a lead compound, medicinal chemists can design new analogs with modified structures to improve potency and selectivity. nih.gov For instance, if docking reveals an unoccupied pocket in the active site, a substituent can be added to the ligand to fill this space and form additional favorable interactions. nih.gov

This approach has been successfully applied to the design of pyrido[3,4-d]pyrimidine derivatives. nih.govmdpi.com In the case of Mps1 inhibitors, after analyzing the binding mode of existing compounds, new derivatives were designed with the aim of forming more stable hydrogen bonds, which were predicted to be more potent inhibitors. nih.gov Similarly, in the development of dipeptidyl peptidase IV (DPP-4) inhibitors, a structure-based design approach starting from a small fragment hit led to the discovery of a new class of potent and selective pyridopyrimidinedione inhibitors. nih.gov

Reaction Mechanism Studies through Computational Methods

Computational methods, particularly density functional theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. These studies can map out the entire reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of how a reaction proceeds. nih.govrsc.org

For the synthesis of pyridopyrimidine systems, computational studies have been used to investigate the mechanisms of multicomponent reactions. nih.gov For example, the synthesis of pyrido[2,3-d]pyrimidines has been shown to proceed through a series of steps including Knoevenagel condensation, Michael addition, and cyclization. nih.gov Computational analysis can determine the free energy profile for each step, identifying the rate-determining step and providing insights into the role of catalysts. nih.gov While specific computational studies on the reaction mechanism for the formation of this compound were not found in the immediate search, the principles from related pyrimidine syntheses are applicable. These studies often involve a cascade of reactions, and computational modeling can unravel the complex sequence of events. mdpi.com

Structure Activity Relationship Sar Studies and Scaffold Design

General Principles of SAR in Dihydropyridopyrimidinol Derivatives

The biological activity of dihydropyridopyrimidinol derivatives is intrinsically linked to their three-dimensional structure and the electronic properties of the core scaffold and its substituents. Key structural features that are often modulated in SAR studies include the dihydropyridine (B1217469) and pyrimidine (B1678525) rings, as well as the substituents at various positions.

For the broader class of 1,4-dihydropyridine (B1200194) (DHP) derivatives, SAR studies have revealed several important principles. For instance, the presence of an aryl group at the 4-position of the DHP ring is often a fundamental requirement for optimal activity. nih.gov Furthermore, the nature and position of substituents on this aryl group can significantly influence receptor-binding affinity. nih.gov Ester groups at the 3- and 5-positions of the DHP ring have also been shown to be highly effective for biological activity. nih.gov

In the context of pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting enzymes like Monopolar spindle 1 (Mps1) kinase, the pyrimidine ring has been observed to form crucial hydrogen bonds with key amino acid residues, such as Gly605 in the hinge region of the enzyme. nih.gov The backbone of the pyrido[3,4-d]pyrimidine scaffold itself often engages in strong hydrophobic interactions with the target protein. nih.gov

Impact of Substituent Patterns on Molecular Interactions

The specific nature and placement of substituents on the 1,4-dihydropyrido[3,4-d]pyrimidin-4-ol scaffold play a pivotal role in modulating its molecular interactions and, consequently, its biological activity. These substituents can influence the molecule's electronics, sterics, and lipophilicity, thereby affecting its binding affinity, selectivity, and pharmacokinetic properties.

The effect of substituents on aromatic interactions is a critical consideration. Electron-donating substituents can increase the electron density of an aromatic ring, leading to stronger attractive cation-π interactions with positively charged residues in a protein's binding site. nih.gov Conversely, electron-withdrawing groups can result in repulsive interactions. nih.gov The sensitivity of these cation-π interactions to substituent effects is significant, highlighting the importance of electrostatic contributions. nih.gov Similarly, in aromatic stacking interactions, electron-withdrawing substituents on one aromatic ring can enhance electrostatic interactions with the π-faces of another. nih.gov

In studies of pyrido[3,4-d]pyrimidine inhibitors, specific substituent patterns have been shown to be crucial for activity. For example, the shape and size of a substituent at the R2 position can determine its ability to fit into a hydrophobic pocket of the target enzyme. nih.gov Neopentyl-like chains at this position have been found to bind tightly within such pockets. nih.gov Furthermore, a methyl group at the R1 position can position the inhibitor for a closer interaction with key "gatekeeper" residues, such as Met602 in Mps1, leading to enhanced binding. nih.gov

The introduction of specific functional groups can also lead to the formation of additional hydrogen bonds. For instance, imidazole and triazole groups at the R5 position of pyrido[3,4-d]pyrimidines have been shown to form hydrogen bonds with residues like Val529 in Mps1, a feature not observed with pyrazole (B372694) substituents. nih.gov

The following table summarizes the impact of various substituents on the activity of related dihydropyridine and pyridopyrimidine derivatives:

Scaffold PositionSubstituent TypeImpact on ActivityReference
4-position of 1,4-DHPAryl groupEssential for optimal activity nih.gov
3- and 5-positions of 1,4-DHPEster groupsHighly effective for activity nih.gov
R1 position of pyrido[3,4-d]pyrimidineMethyl groupEnhances binding by interacting with gatekeeper residues nih.gov
R2 position of pyrido[3,4-d]pyrimidineNeopentyl-like chainsBinds tightly in hydrophobic pockets nih.gov
R5 position of pyrido[3,4-d]pyrimidineImidazole, TriazoleForms additional hydrogen bonds nih.gov

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for lead optimization. nih.govresearchgate.net These techniques aim to identify novel core structures (scaffolds) or functional groups that can mimic the biological activity of a parent molecule while offering improved properties such as enhanced potency, better selectivity, reduced toxicity, or more favorable pharmacokinetics. nih.govresearchgate.net

Scaffold hopping involves replacing the central molecular framework of a compound with a structurally different one that maintains a similar three-dimensional arrangement of the key interacting functional groups. nih.govresearchgate.net This can lead to the discovery of new chemical series with distinct intellectual property profiles. For the this compound scaffold, one could envision replacing the dihydropyridopyrimidinol core with other bicyclic or even monocyclic systems that can present the necessary pharmacophoric elements in a similar spatial orientation.

Bioisosteric replacement is the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that retains the same biological activity. nih.govresearchgate.net This can be used to fine-tune the properties of a lead compound. For example, a carboxylic acid group might be replaced with a tetrazole to improve metabolic stability and cell permeability while maintaining the ability to act as a hydrogen bond donor and acceptor. In the context of the this compound scaffold, various bioisosteric replacements could be considered for the hydroxyl group, the dihydropyridine ring, or any substituents.

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known bioisostere of the purine nucleus and has been successfully employed in the design of kinase inhibitors. mdpi.comnih.gov This highlights the potential for applying similar bioisosteric principles to the pyridopyrimidine core of the title compound.

Examples of Bioisosteric Replacements:

Original GroupBioisosteric ReplacementPotential Advantage
Carboxylic AcidTetrazole, AcylsulfonamideImproved metabolic stability, cell permeability
Phenyl RingThiophene, Pyridine (B92270)Altered metabolic profile, modified solubility
Hydroxyl GroupAmine, ThiolModified hydrogen bonding capacity
EsterAmide, Reverse AmideIncreased metabolic stability

Design of Novel Scaffolds and Chemical Entities

The design of novel scaffolds based on the this compound core is an active area of research aimed at discovering new chemical entities with improved therapeutic potential. Structure-based drug design, guided by an understanding of the target's three-dimensional structure, plays a crucial role in this process. nih.gov

One approach involves the synthesis of derivatives with different heterocyclic cores, such as pyrimidine, pyrido[4,3-d]pyrimidine (B1258125), and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, to explore new chemical space and identify scaffolds with enhanced activity or selectivity. nih.gov For instance, the 1,4-dihydropyridine scaffold itself has been identified as a promising framework for developing novel antimicrobials. researchgate.netfrontiersin.org

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively investigated for the development of anticancer agents, with modifications to this core leading to potent inhibitors of various kinases, including VEGFR-2. nih.gov The design strategy often involves replacing parts of a known inhibitor, such as the indolinone scaffold of sunitinib, with the pyrazolo[3,4-d]pyrimidine core and introducing different spacers and terminal moieties. nih.gov

Furthermore, the phenylpyrazolo[3,4-d]pyrimidine scaffold is considered a "milestone scaffold" with a wide range of biological activities. mdpi.com Its structural similarity to ATP allows it to be used as a bioisosteric replacement for adenine, making it a valuable starting point for the design of kinase inhibitors. mdpi.com

The design of novel chemical entities often involves a combination of SAR data, computational modeling, and synthetic chemistry to create molecules with optimized properties. The ultimate goal is to develop compounds that not only exhibit high potency and selectivity for their intended target but also possess the necessary drug-like properties for clinical development.

Mechanistic Investigations of Molecular Interactions and Target Identification

Molecular Target Identification Studies

Kinase Inhibition Mechanisms

Derivatives of the pyrido[3,4-d]pyrimidine (B3350098) scaffold have demonstrated significant inhibitory activity against several families of kinases, which are crucial regulators of cellular processes.

KDM4 and KDM5 Inhibition:

The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has been a focal point in the development of inhibitors for the KDM4 (JMJD2) and KDM5 (JARID1) families of histone lysine (B10760008) demethylases. nih.govscilit.com Optimization of an initial 3-aminopyridine-4-carboxylate scaffold led to the development of these non-carboxylate inhibitors, improving their physicochemical properties while retaining key interactions with the target proteins. nih.gov

One such derivative, compound 12, which features the pyrido[3,4-d]pyrimidin-4(3H)-one core, was identified as a dual inhibitor of KDM4 and KDM5. nih.gov It exhibited an IC50 of 31 nM for KDM4B and 23 nM for KDM5B in an AlphaScreen assay. nih.gov This compound was also shown to be cell-permeable, leading to an increase in the methylation marks H3K9me3 and H3K4me3 in HeLa cells that overexpressed KDM4A and KDM5B demethylases. nih.gov Further structural modifications, such as the creation of a spirocyclic analogue (compound 13), resulted in enhanced affinity for KDM4A (Ki = 4 nM) and KDM5B (Ki = 7 nM). nih.gov

Another compound, 53a, also demonstrated a distinct profile, being approximately 9-fold more potent in inhibiting KDM5B compared to KDM4B. acs.org X-ray crystallography confirmed that 53a binds to KDM4A by extending into the histone peptide binding site. acs.org The binding of these inhibitors is primarily mediated by the coordination of the pyridine (B92270) nitrogen to the metal ion in the JmjC-domain catalytic site. acs.org

CompoundTargetIC50 / KiAssayKey FindingsReference
Compound 12KDM4BIC50 = 31 nMAlphaScreenDual KDM4/5 inhibitor, cell-permeable. nih.gov
Compound 12KDM5BIC50 = 23 nMAlphaScreenDual KDM4/5 inhibitor, cell-permeable. nih.gov
Compound 13KDM4AKi = 4 nM-Spirocyclic analogue with improved affinity. nih.gov
Compound 13KDM5BKi = 7 nM-Spirocyclic analogue with improved affinity. nih.gov
Compound 53aKDM5B~9-fold more potent than for KDM4B-Differentiated KDM4 and KDM5 subfamily profile. acs.org

Other Kinase Inhibition:

The broader pyrido[3,4-d]pyrimidine class has been investigated for its activity against other kinases as well. For instance, Tarloxotinib, a pyrido[3,4-d]pyrimidine derivative, is a hypoxia-activated prodrug that targets all members of the HER family of kinases. mdpi.com

Derivatives of the related tetrahydropyrido[3,4-d]pyrimidine scaffold have been identified as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a crucial regulator of the immune system, suggesting potential applications in treating cancer and inflammatory diseases. nih.gov

Furthermore, studies on pyrido[3,4-d]pyrimidine derivatives targeting Monopolar spindle 1 (Mps1), a kinase involved in chromosome alignment during mitosis, have shown promising results. mdpi.comnih.gov Computational studies revealed that these inhibitors bind to Mps1 through van der Waals interactions and hydrogen bonds with key residues like G605 and K529. mdpi.comnih.gov The development of BOS172722, a potent and selective Mps1 inhibitor with a pyrido[3,4-d]pyrimidine backbone, has reached clinical trials. mdpi.com

Research has also explored the potential of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of Src, Fyn, and SGK1 kinases, which are implicated in Glioblastoma Multiforme (GBM). worktribe.com

While direct inhibition of KRAS-G12D by 1,4-dihydropyrido[3,4-d]pyrimidin-4-ol is not explicitly detailed, the broader context of targeting KRAS-driven cancers is relevant. The KRASG12D inhibitor MRTX1133 has shown promise, and understanding the metabolic reprogramming in these cancers, such as the remodeling of the pentose (B10789219) phosphate (B84403) pathway, is crucial for developing effective combination therapies. nih.gov

DNA Topoisomerase Interactions

The tetrahydropyrido[4,3-d]pyrimidine scaffold, structurally related to this compound, has been identified as a new class of human topoisomerase II (topoII) inhibitors. nih.govresearchgate.netnih.gov These enzymes are vital for managing DNA topology during replication and transcription, making them established targets for cancer therapy. researchgate.netnih.gov

One particular compound from this class, ARN21929 (compound 24), demonstrated a promising in vitro potency with an IC50 of 4.5 ± 1.0 µM. nih.govresearchgate.net Docking studies suggest that these inhibitors can bind to different sites on topoII, including the DNA cleavage site and the ATP-binding site. researchgate.netnih.gov This indicates a potential for these compounds to act as topoII poisons, trapping the enzyme-DNA complex and inducing double-strand breaks that lead to cancer cell death. researchgate.netnih.gov

CompoundTargetIC50Key FindingsReference
ARN21929 (Compound 24)Human Topoisomerase II4.5 ± 1.0 µMBinds to DNA cleavage and ATP sites, promising starting point for novel anticancer drugs. nih.govresearchgate.net
Compound 20Human Topoisomerase II120 µMRestored activity of the starting hit. nih.gov
Compound 22Human Topoisomerase II160 µMRestored activity of the starting hit. nih.gov
Compound 23Human Topoisomerase II140 µMRestored activity of the starting hit. nih.gov

Chaperone Protein (e.g., Hsp90) Binding

The molecular chaperone Heat shock protein 90 (Hsp90) is another significant target for anticancer drug development. nih.gov Hsp90 plays a critical role in the folding, stabilization, and activation of numerous client proteins, many of which are involved in cancer progression. nih.gov

A hit compound based on the tetrahydropyrido[4,3-d]pyrimidine scaffold was identified as an Hsp90 inhibitor. nih.gov Subsequent structural optimization led to the discovery of compound 73, which exhibited potent in vitro activity against Hsp90. nih.gov This compound also showed favorable physicochemical and ADME properties, along with a potent antitumor effect in a xenograft model. nih.gov

Receptor Binding Studies (e.g., Dopamine (B1211576) Receptors)

The interaction of pyridopyrimidine derivatives with dopamine receptors has also been a subject of investigation. Dopamine receptors are G-protein coupled receptors (GPCRs) that are crucial targets for treating various neurological and psychiatric disorders. nih.govmdpi.comnih.govmdpi.comresearchgate.net

While direct binding studies of this compound with dopamine receptors are not extensively documented, related heterocyclic compounds have been explored. For instance, a series of 3,4-dihydroquinolin-2(1H)-one derivatives, which share some structural similarities, were synthesized and evaluated as potential dopamine D2 receptor (D2R) modulators. nih.gov Computational modeling and in vitro assays are key tools in understanding the structure-activity relationships and selectivity of these compounds for different dopamine receptor subtypes. mdpi.comnih.gov

Elucidation of Molecular Pathways and Signal Transduction Modulation

Investigation of Apoptotic Pathways (e.g., Mitochondrial Permeability Transition)

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. One of the central events in the intrinsic pathway of apoptosis is the mitochondrial permeability transition (MPT). researchgate.netnih.govnih.govmdpi.com The MPT involves the opening of a large, non-selective pore in the inner mitochondrial membrane, known as the mitochondrial permeability transition pore (PTP). researchgate.netnih.govnih.gov This leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm. researchgate.netresearchgate.net

Investigations into the mechanism of action of certain pyridothiopyranopyrimidine derivatives, which are structurally related to this compound, have revealed their ability to induce MPT. researchgate.netresearchgate.net This effect is believed to be the molecular basis for their cytotoxic and antiproliferative activities. researchgate.net The induction of MPT by these compounds is often dependent on factors like calcium ions and can be sensitive to inhibitors like cyclosporin (B1163) A. researchgate.netresearchgate.net The process can also be linked to the generation of reactive oxygen species (ROS), which can react with critical thiols on the PTP complex, leading to its opening. researchgate.netresearchgate.net

Cellular Signaling Cascade Modulation

While direct studies on this compound are not prevalent, research on its structural analogs provides insight into potential modulatory effects on cellular signaling. Derivatives of the pyrido[3,4-d]pyrimidine class are recognized for their activity as kinase inhibitors, which are crucial regulators of cellular signaling pathways. mdpi.comnih.gov Deregulation of these pathways is a key factor in the progression of diseases like cancer. nih.gov

For instance, various derivatives have been investigated as:

Monopolar spindle 1 (Mps1) kinase inhibitors : Mps1 is a key regulator of the mitotic checkpoint, and its overexpression is linked to cancer. nih.govnih.gov Pyrido[3,4-d]pyrimidine derivatives have been synthesized and evaluated as Mps1 inhibitors, suggesting a role in modulating cell cycle progression. nih.govnih.gov

Pan-HER kinase inhibitors : The compound Tarloxotinib, a pyrido[3,4-d]pyrimidine derivative, is a hypoxia-activated prodrug that targets all members of the HER family of receptor tyrosine kinases, which are pivotal in cell growth and proliferation signaling. mdpi.com

CXCR2 Antagonists : The C-X-C chemokine receptor 2 (CXCR2) is involved in inflammatory and autoimmune diseases. A pyrido[3,4-d]pyrimidine analogue was identified as a potent CXCR2 antagonist, indicating a potential to modulate inflammatory signaling pathways. mdpi.com

Protein-Ligand Complex Characterization (e.g., X-ray Crystallography of Protein-Ligand Cocrystals)

Detailed structural biology studies, such as X-ray crystallography, for this compound are not available in the public domain. However, computational and experimental studies on its derivatives offer valuable information on their binding modes with protein targets.

Molecular docking and dynamics simulations have been employed to understand the interaction between pyrido[3,4-d]pyrimidine inhibitors and their target kinases, such as Mps1. nih.gov These studies reveal key interactions that are likely relevant to the parent scaffold.

Table 1: Key Molecular Interactions of Pyrido[3,4-d]pyrimidine Derivatives with Mps1 Kinase

Interaction Type Interacting Residues in Mps1 Significance Reference
Hydrogen Bonds G605, K529 Stabilizes the inhibitor in the binding site, contributing to inhibitory activity. nih.govnih.gov
Hydrophobic Effect Hinge Region Strong hydrophobic interactions with the core scaffold are crucial for potent activity. nih.gov

These computational models suggest that the pyrido[3,4-d]pyrimidine nucleus fits into the ATP-binding pocket, where hydrogen bonds and hydrophobic interactions anchor it, preventing the natural substrate (ATP) from binding and thus inhibiting kinase activity. nih.govnih.gov Although crystal structures of Mps1 in complex with some pyrido[3,4-d]pyrimidine derivatives have been reported, a detailed investigation of the binding mode for many compounds, including the parent structure, is still needed. nih.gov

Future Directions and Research Perspectives

Development of Advanced Synthetic Strategies

The creation of diverse libraries of 1,4-dihydropyrido[3,4-d]pyrimidin-4-ol analogs hinges on the development of more sophisticated and efficient synthetic methodologies. Future efforts will likely focus on several key areas:

Solid-Phase Synthesis: This technique offers a streamlined approach for the rapid generation of a multitude of derivatives. By anchoring the pyridopyrimidine core to a solid support, chemists can efficiently perform a series of reactions to introduce various substituents, simplifying purification and accelerating the discovery of new bioactive compounds. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of fused pyrimidine (B1678525) systems. researchgate.net This technology will be instrumental in expediting the preparation of novel analogs for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions: These powerful reactions, such as the Suzuki coupling, are invaluable for introducing a wide range of substituents at specific positions of the heterocyclic core. nih.gov Future research will likely expand the repertoire of cross-coupling partners to further diversify the chemical space around the this compound scaffold.

Multi-Component Reactions: Designing one-pot reactions where multiple starting materials come together to form the desired product in a single step can significantly improve synthetic efficiency. Exploring new multi-component strategies will be crucial for the economical and environmentally friendly production of these compounds.

A significant advancement in the synthesis of related pyrido[3,4-d]pyrimidine (B3350098) derivatives involves thermal cyclocondensation. For instance, the synthesis of the pyrido[4,3-d]pyrimidine (B1258125) heterocyclic system has been achieved through the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine (B3279071) hydrochloride. nih.gov Another key intermediate, 2-amino-8-chloropyrido[3,4-d]pyrimidin-4-ol, is synthesized by heating a mixture of the appropriate precursor with chloroformamidine hydrochloride and dimethyl sulfone. nih.gov

Exploration of Novel Molecular Targets

While derivatives of the broader fused pyrimidine class have shown activity against various targets, a key future direction is the systematic exploration of novel molecular targets for this compound derivatives. This includes:

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, structurally related to the title compound, has been investigated for its potential to inhibit Epidermal Growth Factor Receptor (EGFR), including its wild-type (WT) and mutant (T790M) forms. nih.gov Future research could focus on screening this compound libraries against a broad panel of kinases to identify new anticancer agents.

Histone Demethylase Inhibition: Epigenetic modifications play a critical role in gene expression and disease. Histone demethylases, such as the KDM4 and KDM5 families, are emerging as important therapeutic targets. The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has been identified as a potential inhibitor of these enzymes. acs.org Further investigation into the interaction of this compound derivatives with these targets could lead to novel therapies for cancer and other diseases.

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K pathway is frequently activated in human cancers, making it a prime target for drug development. nih.gov Diaryl-substituted pyrimidines have demonstrated significant inhibitory activity against PI3Ks. nih.gov Molecular docking studies suggest that certain diaryl derivatives of pyrimidine exhibit a strong binding affinity for PIK3γ, indicating their potential as anticancer agents. nih.gov

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. These technologies can significantly accelerate the identification and optimization of lead compounds.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Virtual Screening AI algorithms can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.govnih.govEfficiently identify promising this compound derivatives for synthesis and biological testing.
Predictive Modeling ML models can be trained to predict various properties of molecules, such as their bioactivity, toxicity, and pharmacokinetic profiles. nih.govbohrium.comPrioritize the synthesis of compounds with desirable drug-like properties, reducing the time and cost of development.
De Novo Drug Design Generative AI models can design entirely new molecules with optimized properties for a particular target. harvard.eduDesign novel this compound analogs with enhanced potency and selectivity.
Chemical Synthesis Planning AI can assist in devising efficient synthetic routes for target molecules. bohrium.comStreamline the synthesis of complex this compound derivatives.

Deep learning, a subset of machine learning, has shown particular promise in drug discovery. bohrium.com Deep neural networks are increasingly being used for tasks such as predicting bioactivity and toxicity. bohrium.com However, challenges such as the need for large, high-quality datasets and the interpretability of model predictions remain areas of active research. bohrium.com

Computational Predictions for Structure-Property Relationships

Computational methods are essential for understanding the relationship between the chemical structure of a molecule and its physical, chemical, and biological properties. For the this compound scaffold, these predictions will be vital for rational drug design.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized analogs.

Quantitative Structure-Property Relationship (QSPR): QSPR models are similar to QSAR but focus on predicting physicochemical properties like solubility, stability, and photostability. nih.govmdpi.com For instance, QSPR models have been successfully developed to predict the photosensitivity of 1,4-dihydropyridine (B1200194) derivatives, which are known to degrade upon exposure to light. nih.govmdpi.com Such models could be invaluable for designing more stable this compound-based drugs.

A study on 1,4-dihydropyridines used Partial Least Squares (PLS) multivariate analysis to correlate photodegradation rates with theoretical molecular descriptors. nih.gov This approach allowed for the development of a QSPR model with high predictive accuracy, demonstrating the potential of these methods for designing more photostable drug candidates. nih.gov Another recent study utilized the Ordinary Least Squares (OLS) algorithm to correlate molecular descriptors with the photodegradation rate of 1,4-DHPs, resulting in a model with a low error percentage. mdpi.com

By leveraging these computational tools, researchers can gain deeper insights into the structure-property relationships of this compound derivatives, enabling the design of new molecules with optimized therapeutic profiles.

Q & A

Q. What are the common synthetic routes for 1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: The synthesis typically involves cyclocondensation reactions using substituted pyrimidine precursors. For example, derivatives with carboxamide substituents were synthesized via a two-step process: initial formation of carboxylic acids followed by amide coupling, yielding 75–89% . Optimization strategies include:
  • Catalyst Screening : Palladium on charcoal (10% Pd/C) under reflux in xylene improved dehydrogenation efficiency (76% yield) .
  • Reaction Time : Multigram-scale reactions require extended reflux durations to ensure complete conversion .
    Yield improvements are achieved by monitoring intermediates via TLC and adjusting stoichiometry of coupling agents (e.g., EDCI/HOBt).

Q. How is the antimicrobial activity of this compound derivatives evaluated, and what are the standard protocols for determining MIC values?

  • Methodological Answer: Antimicrobial activity is assessed using broth microdilution assays against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains . Key steps:
  • Inoculum Preparation : Bacterial suspensions adjusted to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).
  • Dilution Series : Compounds tested at concentrations up to 200 mg/L in Mueller-Hinton broth.
  • MIC Determination : The lowest concentration inhibiting visible growth after 18–24 hours incubation (e.g., MIC = 75 mg/L for 6b against methicillin-resistant S. aureus 222) .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound derivatives?

  • Methodological Answer: Structural confirmation relies on:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 136.111 for C₅H₄N₄O core) .
  • Elemental Analysis : Combustion analysis to verify purity (e.g., C: 40.37%, H: 1.84%, N: 15.46% for a pyridazine analog) .

Advanced Research Questions

Q. In QSAR studies, which physicochemical parameters are critical for predicting the bioactivity of this compound derivatives?

  • Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models prioritize:
  • Lipophilicity (LogP) : Optimal LogP ~0.058 enhances membrane permeability .
  • Electron-Withdrawing Groups : Substituents like halides improve antimicrobial potency by altering redox potential .
  • Validation Methods : Models are cross-validated using leave-one-out (LOO) and external test sets (R² > 0.8 for predictive accuracy) .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models for analogs of this compound?

  • Methodological Answer: Discrepancies arise from metabolic differences (e.g., hepatic activation in vivo). Strategies include:
  • Metabolite Profiling : LC-MS/MS to identify active/toxic metabolites (e.g., oxidation products) .
  • Dose Escalation Studies : Compare NOAEL (No Observed Adverse Effect Level) across models. For example, urinary biomarkers (e.g., pyrimidin-4-ol derivatives) are monitored to correlate exposure with renal toxicity .

Q. What synthetic strategies enhance selectivity against Gram-positive pathogens while minimizing cytotoxicity?

  • Methodological Answer: Selective targeting involves:
  • Side Chain Modifications : Introducing bulky substituents (e.g., aryl carboxamides) reduces off-target interactions .
  • Cytotoxicity Screening : Parallel testing on mammalian cell lines (e.g., HEK-293) using MTT assays to calculate selectivity indices (IC₅₀/MIC ratio >10) .

Q. How do oxidation states of the dihydropyrido ring influence bioactivity, and what methods modulate this state?

  • Methodological Answer: The dihydro form enhances solubility, while aromatization (e.g., dehydrogenation to pyridazino derivatives) increases stability. Methods include:
  • Oxidative Aromatization : Pd/C-catalyzed dehydrogenation under reflux (76% yield for pyridazino analogs) .
  • Reductive Methods : NaBH₄ reduction of nitro groups to retain dihydro structure for specific enzyme inhibition .

Safety and Handling

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Methodological Answer:
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions generating volatile intermediates (e.g., DMF, thionyl chloride).
  • Waste Disposal : Segregate halogenated waste for incineration to avoid environmental contamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.